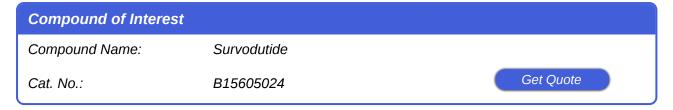


## Application Notes and Protocols for Survodutide Clinical Trials

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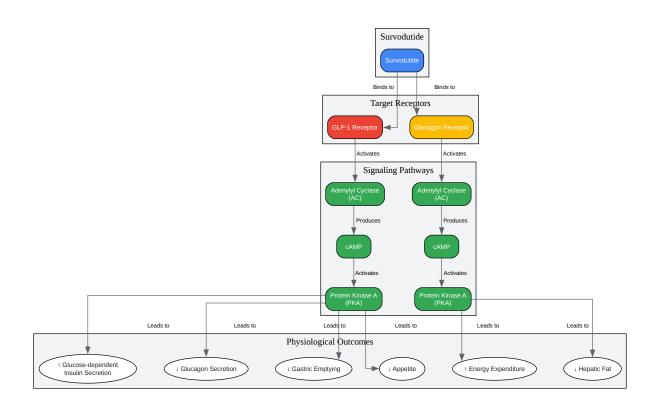
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary and secondary endpoints in clinical trials for **Survodutide**, a dual glucagon receptor (GCGR) and glucagon-like peptide-1 receptor (GLP-1R) agonist. The protocols detailed below are based on methodologies employed in key clinical studies for obesity and Metabolic Dysfunction-Associated Steatohepatitis (MASH).

## Survodutide's Mechanism of Action: A Dual Agonist Approach

**Survodutide** is an investigational treatment that concurrently activates both the glucagon and GLP-1 signaling pathways.[1] This dual agonism is hypothesized to offer synergistic effects on weight reduction and glycemic control.[2] The GLP-1R activation is known to enhance insulin secretion, suppress appetite, and slow gastric emptying.[3] The GCGR activation may increase energy expenditure and have direct effects on the liver to reduce fat content.[4][5]





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Survodutide's dual agonist signaling pathway.



# Primary and Secondary Endpoints in Obesity Clinical Trials (SYNCHRONIZE™-1 & -2)

The SYNCHRONIZE<sup>™</sup>-1 and SYNCHRONIZE<sup>™</sup>-2 are Phase III clinical trials evaluating the efficacy and safety of **Survodutide** for weight management in adults with obesity or overweight, with (SYNCHRONIZE<sup>™</sup>-2) and without (SYNCHRONIZE<sup>™</sup>-1) type 2 diabetes.[1] [6][7][8][9]

**Summary of Endpoints** 

Endpoint Category	Endpoint	Trial
Primary	Mean percentage change in body weight from baseline to week 76.[1][6][7][8][9]	SYNCHRONIZE™-1 & -2
Proportion of participants achieving ≥5% body weight reduction from baseline to week 76.[1][6][7][8][9]	SYNCHRONIZE™-1 & -2	
Secondary	Proportion of participants achieving body weight reductions of ≥10%, ≥15%, and ≥20% at week 76.[5][7]	SYNCHRONIZE™-1 & -2
Change in systolic blood pressure from baseline.[1][6][8]	SYNCHRONIZE™-1 & -2	
Change in measures of glycemia (e.g., HbA1c).[1][6][8] [9]	SYNCHRONIZE™-1 & -2	_
Change in waist circumference.[6]	SYNCHRONIZE™-1 & -2	
Change in body composition and liver fat content (via MRI). [1][6][8][9]	SYNCHRONIZE™-1 Substudy	-



### **Experimental Protocols**

- Equipment: Calibrated, high-quality digital scales.
- Procedure:
  - 1. Participants should wear light clothing and no shoes.
  - 2. Two separate weight measurements are taken and the average is recorded.
  - 3. Measurements are taken at baseline and at specified follow-up visits (e.g., week 76).
- Equipment: Standardized and calibrated automated oscillometric blood pressure device.
- Procedure:
  - 1. Participants should be seated in a guiet room for at least 5 minutes before measurement.
  - 2. The appropriate cuff size should be used for the participant's arm circumference.
  - 3. Three separate readings are taken at 1-2 minute intervals.
  - 4. The average of the last two readings is recorded as the final blood pressure.
- Biomarkers:
  - Glycated Hemoglobin (HbA1c)
  - Fasting Plasma Glucose (FPG)
- Procedure:
  - 1. HbA1c: A whole blood sample is collected in an EDTA tube. Analysis is performed using a National Glycohemoglobin Standardization Program (NGSP) certified assay.
  - 2. FPG: A blood sample is collected after an overnight fast of at least 8 hours. Plasma is separated and glucose concentration is measured using a standardized enzymatic assay.

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## Primary and Secondary Endpoints in MASH Clinical Trials

A Phase II trial has evaluated the efficacy and safety of **Survodutide** in adults with MASH and liver fibrosis (F1-F3 stages).

**Summary of Endpoints and Key Results** 

Endpoint Category	Endpoint	Key Results (Survodutide vs. Placebo)
Primary	Histological improvement of MASH without worsening of fibrosis at 48 weeks.	Up to 83.0% of participants on Survodutide achieved this endpoint versus 18.2% on placebo.[4]
Secondary	Improvement in liver fibrosis by at least one stage without worsening of MASH.	Up to 52.3% of participants on Survodutide showed improvement in fibrosis versus 25.8% on placebo.[4] In a subanalysis of patients with F2 and F3 fibrosis, up to 64.5% showed improvement versus 25.9% with placebo.[1][4]
Relative reduction in liver fat content.	Up to a 64.3% relative reduction with Survodutide versus 7.3% with placebo.[4]	
Absolute change in NAFLD Activity Score (NAS).	A reduction of 2.80 - 3.30 with Survodutide versus 0.40 with placebo.	<del>-</del>

### **Experimental Protocols**

- Procedure:
  - 1. A liver biopsy is obtained at baseline and at the end of treatment (e.g., 48 weeks).



- 2. The biopsy samples are processed, stained (e.g., with Hematoxylin and Eosin, Masson's trichrome), and evaluated by at least two independent pathologists blinded to treatment allocation.
- Scoring System: The NAFLD Activity Score (NAS) from the NASH Clinical Research Network is used to score the histological features:
  - Steatosis (0-3)
  - Lobular inflammation (0-3)
  - Hepatocyte ballooning (0-2)
  - Fibrosis (0-4)
- Endpoint Definition:
  - MASH Improvement: A decrease in NAS of ≥2 points, with a decrease of ≥1 point in either lobular inflammation or ballooning, and no worsening of fibrosis.
  - Fibrosis Improvement: A decrease in fibrosis stage of ≥1 with no worsening of MASH.
- Equipment: 1.5T or 3T MRI scanner.
- Technique: Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF).
- Procedure:
  - 1. Participants undergo a non-contrast abdominal MRI scan at baseline and at the end of treatment.
  - 2. A multi-echo 3D gradient-echo sequence is used to acquire images of the entire liver.
  - 3. Software is used to process the images and generate a PDFF map, which quantifies the percentage of fat in the liver tissue.
  - 4. The mean PDFF across multiple regions of interest in the liver is calculated.

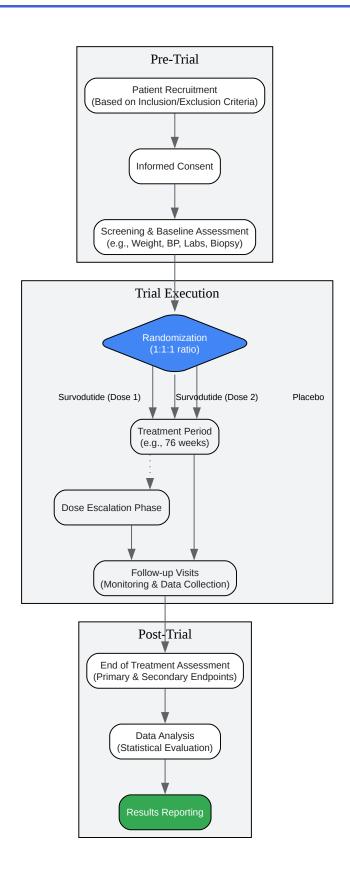




### **Standard Randomized Controlled Trial Workflow**

The **Survodutide** clinical trials follow a standard randomized, double-blind, placebo-controlled design.





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